molecular formula C9H17NO3 B136578 Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 142253-56-3

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B136578
M. Wt: 187.24 g/mol
InChI Key: HXRDRJKAEYHOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058293B2

Procedure details

To a solution of 1-Boc-azetidine-3-carboxylic acid (Astatech, 1.0 g, 4.97 mmol) in tetrahydrofuran (10 mL) at −10° C. was added 4-methylmorpholine (0.55 mL, 5.0 mmol). This mixture was stirred for 1 minute and then ethyl chloroformate (0.47 mL, 4.97 mmol) was added dropwise. The mixture was stirred at −10° C. for 15 min then was filtered through Celite and the filtrate was added dropwise via syringe to a mixture of NaBH4 (0.42 g, 111.2 mmol) in H2O (5 mL) at 5° C. The mixture was allowed to warm to ambient temperature and was stirred vigorously for 3 h. The reaction mixture was quenched with 5 mL saturated, aqueous NH4Cl, the layers were separated and the aqueous layer was extracted with 3×5 mL ethyl acetate. The combined organics were dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and purified by column chromatography (SiO2, 30% hexanes in ethyl acetate) to give the title compound (0.62 g, 3.3 mmol, 66% yield). MS (DCI/NH3) m/z 188 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([C:12](O)=[O:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1.O>[OH:13][CH2:12][CH:10]1[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)C(=O)O
Name
Quantity
0.55 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 1 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then was filtered through Celite
STIRRING
Type
STIRRING
Details
was stirred vigorously for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 5 mL saturated
CUSTOM
Type
CUSTOM
Details
aqueous NH4Cl, the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×5 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 30% hexanes in ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
OCC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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